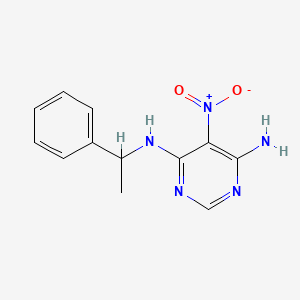
5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Molecular Structure Analysis
The molecular structure of “5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine” is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound . The compound has a linear formula of C13H13N3O2 .Chemical Reactions Analysis
In disubstituted pyrimidines like “5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine”, the relative positions of the substituents are decisive for any reaction . For instance, 4,6-diamino- and 4,6-dihydroxypyrimidines are 5-nitrosated to give 5-nitrosopyrimidine-4,6-diamine and 5-nitrosopyrimidine-4,6-diol respectively .Applications De Recherche Scientifique
Reactions and Transformations
Studies on 4-amino-5-nitro-6-phenylethynylpyrimidines reveal that these compounds undergo various chemical transformations, including rearrangement and addition reactions catalyzed by pyridine and influenced by primary and secondary amines and thiols. These reactions result in the formation of 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides and regio- and stereoselective addition products, showcasing the chemical versatility of the nitro-phenylethynylpyrimidine framework for synthesizing complex heterocyclic compounds (Čikotienė et al., 2007).
Biological Activity and Synthetic Applications
Research into the synthesis of pyrimidine derivatives linked with morpholinophenyl groups has highlighted the preparation of a new series of compounds from intermediates similar to 5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine. These compounds have been explored for their significant larvicidal activity, suggesting potential applications in developing pest control agents. The variation in biological activity among these derivatives emphasizes the role of specific functional groups in modulating the properties of pyrimidine compounds (Gorle et al., 2016).
Polymer Science and Engineering
In the field of polymer science, the introduction of pyrimidine and similar heterocyclic units into polymer backbones has been investigated to enhance material properties such as thermal stability, solubility, and mechanical strength. For example, studies on fluorinated polyimides based on aromatic diamines, resembling 5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine, have demonstrated improved solubility and thermal properties, making these materials suitable for advanced applications in electronics and aerospace industries (Yang & Chen, 2005).
Novel Synthetic Routes and Molecular Structures
The exploration of synthetic routes to create multisubstituted tetrahydropyrimidines and related compounds starting from nitroenamines showcases the utility of 5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine and its derivatives in accessing a broad range of heterocyclic compounds. These synthetic endeavors provide valuable insights into the chemistry of nitropyrimidines and open up new avenues for the development of pharmaceuticals, agrochemicals, and other nitrogen-containing heterocycles (Vincze et al., 2015).
Orientations Futures
The future directions for “5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented, which can be used to generate new purine libraries for drug discovery . This simple synthesis route, free of heavy metal and expensive raw materials, makes it promising to quickly realize this material in large-scale industrial production as a green primary explosive .
Propriétés
IUPAC Name |
5-nitro-4-N-(1-phenylethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8(9-5-3-2-4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h2-8H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGZNSBLGPGMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

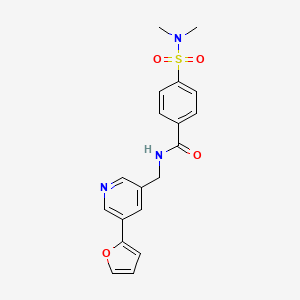
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2986518.png)
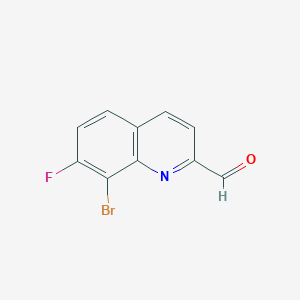
![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)

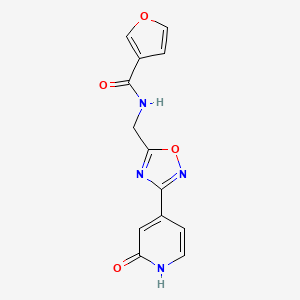

![2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2986531.png)

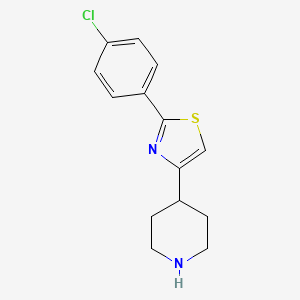
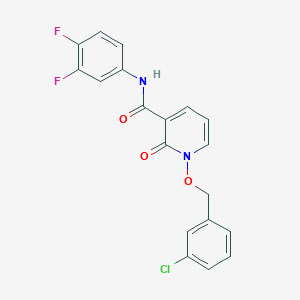
![5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2986535.png)
